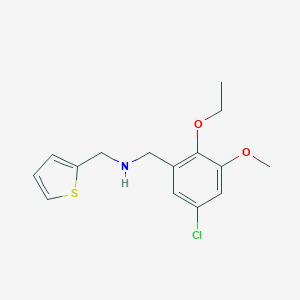
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon BCR activation, BTK is recruited to the plasma membrane, where it phosphorylates downstream effector molecules, leading to B-cell activation and proliferation. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell activation and proliferation, leading to antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from CLL and NHL patients. This leads to decreased viability and proliferation of B-cells, as well as reduced cytokine production and chemotaxis. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine is its specificity for BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which could lead to toxicity. Additionally, the optimal dosing and scheduling of this compound in clinical trials is still being evaluated.
Direcciones Futuras
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their antitumor activity. Another area of interest is the development of biomarkers to predict response to BTK inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in a variety of B-cell malignancies.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine involves several steps, including the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 2-thienylmethanamine, followed by reduction and condensation reactions to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cell lines. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Propiedades
Fórmula molecular |
C15H18ClNO2S |
|---|---|
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18ClNO2S/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
Clave InChI |
PMXWSWCZUXNODS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CS2)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)